REACTION_CXSMILES
|
Br[CH:2](Br)[C:3]1[CH:8]=[CH:7][C:6]([C:9]#[N:10])=[C:5]([F:11])[CH:4]=1.[OH2:13]>CCO.[N+]([O-])([O-])=O.[Ag+]>[C:9]([C:6]1[CH:7]=[CH:8][C:3]([CH:2]=[O:13])=[CH:4][C:5]=1[F:11])#[N:10] |f:3.4|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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BrC(C1=CC(=C(C=C1)C#N)F)Br
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Name
|
|
Quantity
|
255 mL
|
Type
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solvent
|
Smiles
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CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 3 hrs
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the solid was removed by filtration
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure to a volume of approximately 20 mL
|
Type
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ADDITION
|
Details
|
Water (30 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between sat. aq. NaHCO3 (20 mL) and CH2Cl2 (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted further with CH2Cl2 (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was dried for several days at ca. 0.5 mm Hg
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |